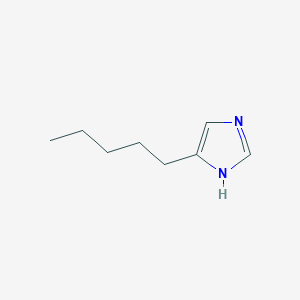![molecular formula C16H14N2OS B14324679 9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one CAS No. 112185-11-2](/img/structure/B14324679.png)
9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones with chloroacetone, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and catalyst usage are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrothieno[2,3-b]quinolines and their derivatives. Examples include:
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-Amino-N-(4-methoxy-phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Uniqueness
What sets 9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one apart is its unique ring structure and the presence of a phenyl group. This structural uniqueness can lead to distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112185-11-2 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-phenyl-2,3,5,6-tetrahydrothieno[2,3-b][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-14-12-7-4-9-17-15(12)18(11-5-2-1-3-6-11)16-13(14)8-10-20-16/h1-3,5-6,9H,4,7-8,10H2 |
InChI Key |
DRFOJHUSUSUWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C1)N(C3=C(C2=O)CCS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


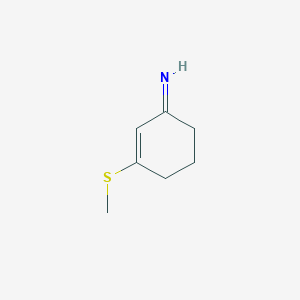
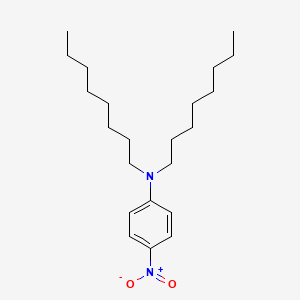
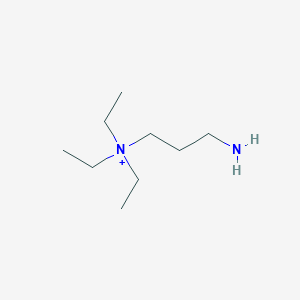

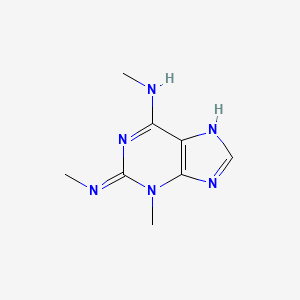


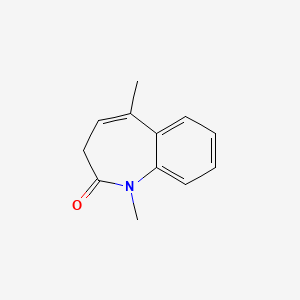

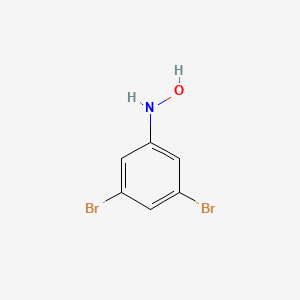
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
